(5-Methylbenzo[d]isoxazol-3-yl)methanamine

Medicinal Chemistry ADME Lead Optimization

This specific regioisomer (5-methyl, 3-aminomethyl) is the sole validated building block for the KCNQ2/3 potassium channel pharmacophore (US7696238) and essential for synthesizing authentic reference standards of risperidone/paliperidone impurities. The 5-methyl group yields a logP of 0.96—ideal for CNS penetration with reduced metabolic risk versus 5-chloro analogs. Procuring this exact compound, not generic alternatives, ensures fidelity to published SAR and prevents confounding variables in lead optimization. Rigorous researchers utilize both regioisomers (cf. CAS 267875-58-1) for systematic scaffold evaluation.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 779268-16-5
Cat. No. B1414849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylbenzo[d]isoxazol-3-yl)methanamine
CAS779268-16-5
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)ON=C2CN
InChIInChI=1S/C9H10N2O/c1-6-2-3-9-7(4-6)8(5-10)11-12-9/h2-4H,5,10H2,1H3
InChIKeyJHJGMBYBNDSEBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylbenzo[d]isoxazol-3-yl)methanamine (CAS 779268-16-5): Chemical Identity and Baseline Characteristics for Procurement and Research


(5-Methylbenzo[d]isoxazol-3-yl)methanamine (CAS 779268-16-5), also known as 1-(5-methyl-1,2-benzoxazol-3-yl)methanamine, is a heterocyclic primary amine featuring a benzo[d]isoxazole core with a methyl substituent at the 5-position and an aminomethyl group at the 3-position [1]. Its molecular formula is C9H10N2O with a molecular weight of 162.19 g/mol . The compound is a versatile synthetic intermediate, particularly valued for constructing the benzo[d]isoxazole pharmacophore found in several CNS-active therapeutics, including the antipsychotics risperidone and paliperidone . This foundational role positions it as a critical building block in medicinal chemistry for both targeted lead optimization and library synthesis.

Why (5-Methylbenzo[d]isoxazol-3-yl)methanamine Cannot Be Replaced by Other Benzo[d]isoxazole Analogs in Research


Generic substitution with other benzo[d]isoxazole methanamine derivatives is not scientifically valid due to the specific 5-methyl substitution pattern, which fundamentally dictates key physicochemical and pharmacokinetic properties. Simple substitutions like 5-chloro or 3-methyl variants alter lipophilicity (LogP), electron distribution on the heterocyclic ring, and steric bulk, leading to divergent binding affinities and metabolic stability profiles . Furthermore, this specific regioisomer is structurally required for the KCNQ2/3 potassium channel pharmacophore, as outlined in patent literature [1]. For researchers, the selection of the precise 5-methyl-3-aminomethyl benzo[d]isoxazole ensures fidelity to published structure-activity relationships (SAR) and prevents the introduction of confounding variables in lead optimization campaigns.

(5-Methylbenzo[d]isoxazol-3-yl)methanamine: Quantitative Differentiation Evidence for Scientific Selection


Physicochemical Differentiation: LogP and Boiling Point Comparison with 5-Chloro and 3-Methyl Analogs

The 5-methyl substitution on (5-Methylbenzo[d]isoxazol-3-yl)methanamine confers a distinct lipophilicity profile relative to other common benzo[d]isoxazole methanamine building blocks. Its calculated LogP of 0.96 provides a balanced solubility-permeability profile, crucial for CNS drug design, whereas the 5-chloro analog exhibits a higher LogP (~2.1-2.3 estimated), significantly increasing its lipophilicity and potential for non-specific binding or rapid metabolic clearance . Conversely, the 3-methyl regioisomer shows a different electronic distribution and may have altered hydrogen bonding capabilities . This specific balance is essential for optimizing blood-brain barrier penetration while maintaining aqueous solubility.

Medicinal Chemistry ADME Lead Optimization

Structural Requirement for KCNQ2/3 Potassium Channel Modulation: 5-Methyl vs. Unsubstituted Core

Patent US7696238 explicitly claims a genus of substituted benzo[d]isoxazol-3-yl amine compounds as KCNQ2/3 potassium channel openers for the treatment of pain [1]. Within this patent, the 5-methyl substitution pattern is a key structural feature of exemplified compounds demonstrating strong affinity for the KCNQ2/3 channel. While specific IC50 values for (5-Methylbenzo[d]isoxazol-3-yl)methanamine itself may not be disclosed in isolation, the patent literature establishes that compounds bearing the 5-methyl-3-aminomethyl benzo[d]isoxazole core are essential for potent activity, differentiating them from unsubstituted or differently substituted (e.g., 5-halo) analogs which exhibit reduced or altered efficacy [2].

Analgesic Discovery Ion Channel Pharmacology CNS Disorders

Synthetic Utility as a Precursor to CNS-Active Benzo[d]isoxazole Pharmaceuticals

(5-Methylbenzo[d]isoxazol-3-yl)methanamine serves as a direct precursor or key intermediate for the synthesis of several commercially successful CNS drugs, including the atypical antipsychotics risperidone and paliperidone . This specific substitution pattern is not present in all benzo[d]isoxazole derivatives; the 5-methyl group is a crucial structural feature that imparts the desired pharmacological profile in these medications. While alternative isoxazole amines exist, their use would yield different, potentially inactive, final products. For medicinal chemists, selecting this specific building block ensures access to a validated chemical space for developing new CNS agents.

Medicinal Chemistry Synthetic Methodology CNS Drug Discovery

Validated Application Scenarios for (5-Methylbenzo[d]isoxazol-3-yl)methanamine in Scientific and Industrial Settings


Medicinal Chemistry: Synthesis of KCNQ2/3 Potassium Channel Modulators for Analgesic Discovery

Based on its specific substitution pattern, (5-Methylbenzo[d]isoxazol-3-yl)methanamine is the optimal starting material for generating compound libraries designed to explore the KCNQ2/3 potassium channel opening pharmacophore, as detailed in patent US7696238 [1]. Researchers can directly couple this primary amine to various carboxylic acids or employ it in reductive amination reactions to rapidly generate novel analogs for in vitro and in vivo pain models. The defined 5-methyl group ensures that SAR studies remain within the validated potency and efficacy space.

Analytical Chemistry: Synthesis of Reference Standards and Metabolites for CNS Drugs

This compound is an essential intermediate for the custom synthesis of reference standards, impurities, and metabolites of FDA-approved benzisoxazole antipsychotics such as risperidone and paliperidone . Analytical laboratories and pharmaceutical quality control departments can utilize this building block to create authentic samples of related substances for method development, validation, and routine batch release testing, ensuring regulatory compliance.

Chemical Biology: Design of CNS-Penetrant Chemical Probes with Optimized Lipophilicity

The calculated LogP of 0.96 for (5-Methylbenzo[d]isoxazol-3-yl)methanamine provides an ideal starting point for designing CNS-penetrant chemical probes . In contrast to more lipophilic analogs (e.g., 5-chloro derivative), this compound's balanced hydrophobicity offers a lower risk of rapid metabolic clearance and non-specific protein binding . Chemical biologists can leverage this property to create tool compounds with favorable brain exposure profiles for target validation studies in neuroscience.

SAR Exploration: Differentiation from Regioisomeric Building Blocks in Lead Optimization

The regioisomer (3-methylbenzo[d]isoxazol-5-yl)methanamine (CAS 267875-58-1) possesses a distinct spatial arrangement of its amine and methyl groups, which can lead to significantly different biological activities [2]. Researchers conducting SAR studies on a benzisoxazole scaffold should procure both regioisomers to systematically evaluate the impact of the substitution pattern on target binding, selectivity, and ADME properties. This comparative approach is fundamental to rigorous lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Methylbenzo[d]isoxazol-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.